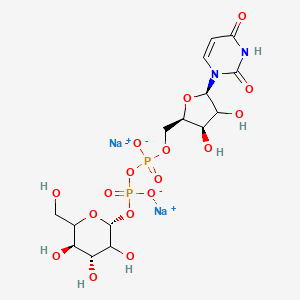
UDP-Galactose (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine diphosphate galactose (disodium) is a nucleotide sugar involved in the metabolism of galactose. It plays a crucial role in the biosynthesis of glycoproteins and glycolipids by serving as a donor substrate for galactosyltransferases. This compound is essential in various biological processes, including the Leloir pathway of galactose metabolism, where it interconverts with uridine diphosphate glucose.
准备方法
Synthetic Routes and Reaction Conditions
Uridine diphosphate galactose (disodium) can be synthesized through enzymatic reactions involving uridine diphosphate glucose and galactose-1-phosphate. The key enzymes involved in this process are galactokinase, galactose-1-phosphate uridylyltransferase, and uridine diphosphate glucose 4-epimerase . The reaction conditions typically include the presence of adenosine triphosphate (ATP) and magnesium ions to facilitate the phosphorylation and transfer reactions.
Industrial Production Methods
Industrial production of uridine diphosphate galactose (disodium) often involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes to convert galactose into uridine diphosphate galactose efficiently. The fermentation broth is then subjected to purification processes to isolate and crystallize the compound .
化学反应分析
Types of Reactions
Uridine diphosphate galactose (disodium) undergoes several types of chemical reactions, including:
Epimerization: Interconversion with uridine diphosphate glucose via uridine diphosphate glucose 4-epimerase.
Glycosylation: Transfer of galactose residues to acceptor molecules by galactosyltransferases.
Hydrolysis: Breakdown into uridine diphosphate and galactose under acidic or enzymatic conditions.
Common Reagents and Conditions
Epimerization: Requires uridine diphosphate glucose 4-epimerase and co-factors such as nicotinamide adenine dinucleotide (NAD+).
Glycosylation: Utilizes galactosyltransferases and acceptor molecules such as proteins or lipids.
Hydrolysis: Can be catalyzed by acids or specific hydrolase enzymes.
Major Products Formed
Epimerization: Uridine diphosphate glucose.
Glycosylation: Glycoproteins and glycolipids with galactose residues.
Hydrolysis: Uridine diphosphate and free galactose.
科学研究应用
Uridine diphosphate galactose (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of glycosylation reactions and enzyme kinetics.
Biology: Essential in the study of carbohydrate metabolism and the role of glycosylation in cellular processes.
作用机制
Uridine diphosphate galactose (disodium) exerts its effects primarily through its role as a donor substrate for galactosyltransferases. These enzymes transfer galactose residues from uridine diphosphate galactose to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions . The molecular targets include proteins and lipids that undergo glycosylation, and the pathways involved are part of the broader nucleotide sugar metabolism .
相似化合物的比较
Similar Compounds
Uridine diphosphate glucose: Another nucleotide sugar involved in carbohydrate metabolism and glycosylation reactions.
Uridine diphosphate N-acetylglucosamine: Involved in the biosynthesis of glycosaminoglycans and glycoproteins.
Uridine diphosphate mannose: Participates in the synthesis of mannose-containing polysaccharides and glycoproteins.
Uniqueness
Uridine diphosphate galactose (disodium) is unique in its specific role in transferring galactose residues, which is distinct from other nucleotide sugars that transfer different monosaccharides. Its involvement in the Leloir pathway and its specific substrate specificity for galactosyltransferases highlight its unique function in glycosylation processes .
属性
分子式 |
C15H22N2Na2O17P2 |
|---|---|
分子量 |
610.27 g/mol |
IUPAC 名称 |
disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5?,6-,8+,9+,10-,11?,12?,13-,14-;;/m1../s1 |
InChI 键 |
PKJQEQVCYGYYMM-WEYCDEQQSA-L |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















